molecular formula C14H10ClNO B6371893 4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% CAS No. 1261977-15-4

4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95%

Cat. No. B6371893
CAS RN: 1261977-15-4
M. Wt: 243.69 g/mol
InChI Key: WNSOBNJVGFAADW-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% (4-CMC-95) is a synthetic compound belonging to the phenol family of compounds. It is a white crystalline solid with a molecular weight of 250.6 g/mol and a melting point of 170-172 °C. 4-CMC-95 is widely used in scientific research, due to its unique properties, including its solubility in both organic and aqueous solvents. This compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research.

Mechanism of Action

The exact mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition of enzymes is believed to be responsible for the compound's ability to modulate the activity of certain biochemical pathways, which can have therapeutic effects.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cytochrome P450 enzymes, as well as to affect the activity of certain hormones, such as cortisol. It has also been shown to affect the activity of certain neurotransmitters, such as dopamine, and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it is soluble in both organic and aqueous solvents. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, the compound is not suitable for use in medical applications, due to its potential toxicity.

Future Directions

There are a number of potential future directions for the use of 4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% in scientific research. These include the development of new drugs and other therapeutic agents, the exploration of the compound's effects on biochemical pathways, and the use of the compound as a tool in the study of physiological processes. Additionally, the compound could potentially be used in the development of materials and polymers, as well as in the synthesis of other compounds. Finally, further research is needed to understand the exact mechanism of action of the compound and to determine its potential toxicity.

Synthesis Methods

4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% is synthesized from 4-chloro-3-cyanophenol, which is reacted with 2-methylphenol in an aqueous medium. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is purified by recrystallization. The purity of the product is then determined by thin-layer chromatography.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs and other bioactive molecules. It has also been used in the synthesis of polymers and other materials. In addition, 4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% has been used in the development of new drugs and other therapeutic agents, as well as in the study of biochemical and physiological processes.

properties

IUPAC Name

2-chloro-5-(4-hydroxy-3-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-6-10(3-5-14(9)17)11-2-4-13(15)12(7-11)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSOBNJVGFAADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683902
Record name 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-15-4
Record name 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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